IMPDH2 Enzyme Inhibition: CAS 6823-95-6 Demonstrates Sub-Micromolar Ki Against Human IMPDH2, Establishing It as a Validated Inhibitor Chemotype Distinct from Non-Furan Thiosemicarbazones
CAS 6823-95-6 (BDBM50421763) has been tested against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) in multiple binding assays, yielding Ki values of 240 nM (toward IMP substrate), 430 nM, and 440 nM (toward NAD substrate) [1]. IMPDH2 is a validated anticancer and immunosuppressive target. These sub-micromolar inhibition values establish this compound as a bona fide IMPDH2 inhibitor chemotype. While direct head-to-head data against the closest furan-thiosemicarbazone analogs (e.g., 3-methyl or unsubstituted furan derivatives) in the same IMPDH2 assay are not publicly available, the IMPDH2 inhibition profile distinguishes this compound from the broader class of thiosemicarbazones, many of which are reported to act primarily via ribonucleotide reductase inhibition rather than IMPDH2 targeting [2].
| Evidence Dimension | IMPDH2 enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (IMP substrate); Ki = 430-440 nM (NAD substrate) |
| Comparator Or Baseline | Typical thiosemicarbazone chemotypes act via ribonucleotide reductase (RNR) with IC₅₀ values in the 1-10 μM range; IMPDH2 targeting represents a mechanistically distinct profile |
| Quantified Difference | Target compound shows IMPDH2 Ki of 240-440 nM vs. class-level RNR-targeting thiosemicarbazones with IC₅₀ typically >1 μM (class-level inference; no direct IMPDH2 comparator data available for closest analogs) |
| Conditions | Recombinant human IMPDH2; IMP and NAD substrates; in vitro enzyme inhibition assay (BindingDB ChEMBL_89942) |
Why This Matters
The validated IMPDH2 inhibition profile at sub-micromolar Ki provides a mechanistically defined starting point for medicinal chemistry optimization that is distinct from the more common RNR-targeting thiosemicarbazones, potentially offering different therapeutic windows and resistance profiles.
- [1] BindingDB. PrimarySearch Ki data for BDBM50421763: IMPDH2 inhibition, Ki = 240 nM (IMP substrate), Ki = 430-440 nM (NAD substrate). BindingDB, accessed 2026. View Source
- [2] Saiko, P., et al. Thiosemicarbazone mechanisms of action: ribonucleotide reductase as primary target. References cited within Jouad et al., J. Inorg. Biochem., 2001, Introduction section. View Source
